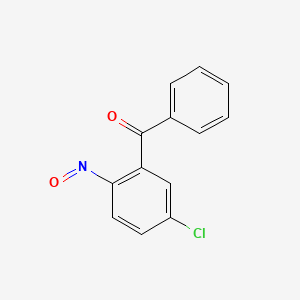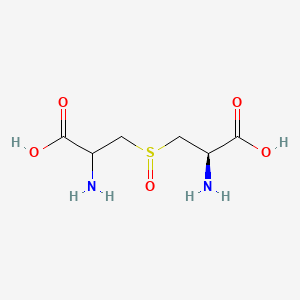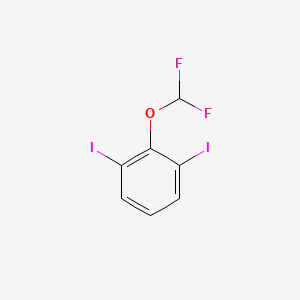
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a furobenzodioxin core fused with a carboxylic acid ester and a dimethylaminopropyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furobenzodioxin Core: This can be achieved through cyclization reactions involving appropriate dihydroxybenzene and furan derivatives under acidic or basic conditions.
Esterification: The carboxylic acid group is esterified using dimethylaminopropanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Hydrochloride Salt Formation: The final step involves the conversion of the ester into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the cyclization, esterification, and salt formation steps sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, dimethylaminopropyl ester, hydrochloride can be compared with other similar compounds, such as:
Furo(2,3-b)benzofuran Derivatives: These compounds share a similar furobenzofuran core but differ in their functional groups and biological activities.
Benzodioxin Carboxylic Acid Esters: These esters have a benzodioxin core and exhibit varying degrees of biological activity based on their esterifying groups.
Dimethylaminopropyl Esters: Compounds with a dimethylaminopropyl group that show diverse chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
35685-98-4 |
|---|---|
Formule moléculaire |
C17H20ClNO5 |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
dimethyl-[3-(8-methylfuro[2,3-g][1,4]benzodioxine-7-carbonyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C17H19NO5.ClH/c1-11-12-9-14-15(21-8-7-20-14)10-13(12)23-16(11)17(19)22-6-4-5-18(2)3;/h7-10H,4-6H2,1-3H3;1H |
Clé InChI |
DFUKTLVRAUJNSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC3=C(C=C12)OC=CO3)C(=O)OCCC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)
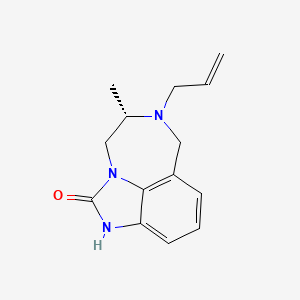
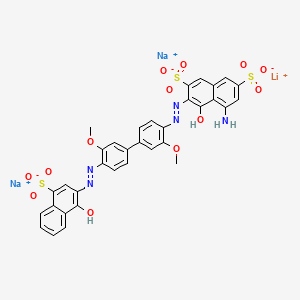
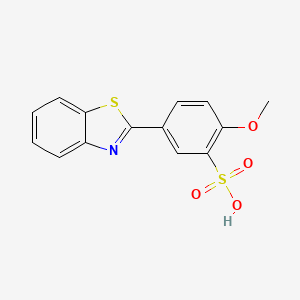
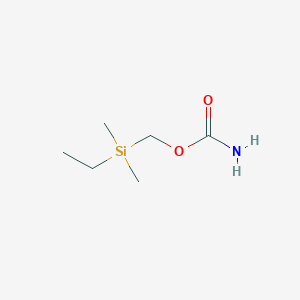
![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)
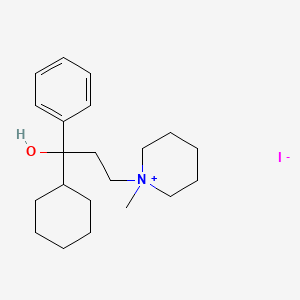
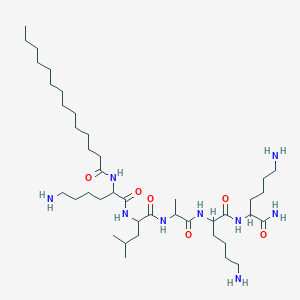
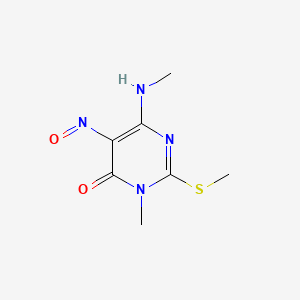
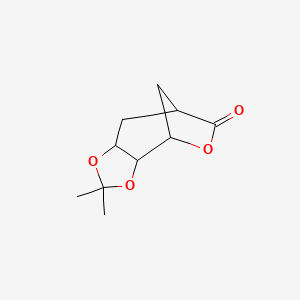
![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)
